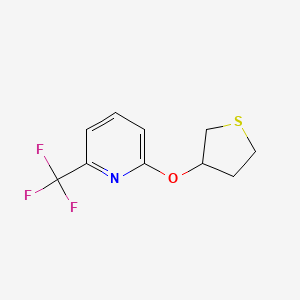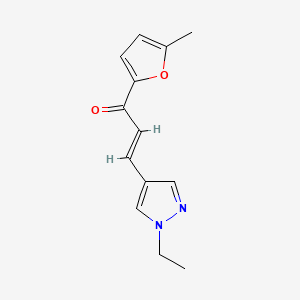
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond. This particular compound features a pyrazole ring and a furan ring, which are both heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the molecule, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the aldehyde, leading to the formation of an enolate ion. This enolate ion then attacks the carbonyl carbon of the other aldehyde, resulting in the formation of the enone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the enone group can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohols or alkanes derived from the reduction of the enone group.
Substitution: Functionalized derivatives of the pyrazole and furan rings.
科学研究应用
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied.
相似化合物的比较
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylpyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: The presence of the furan ring in (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different heterocyclic rings.
属性
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-9-11(8-14-15)5-6-12(16)13-7-4-10(2)17-13/h4-9H,3H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKEJCHSDEUHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679649.png)
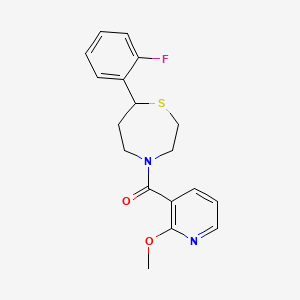
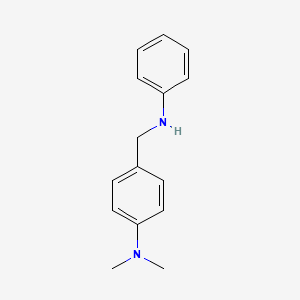
![N-(3-fluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2679652.png)
![N-(3-chloro-4-fluorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2679655.png)
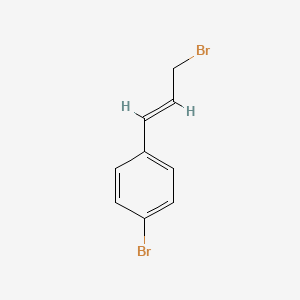
![N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2679658.png)
![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
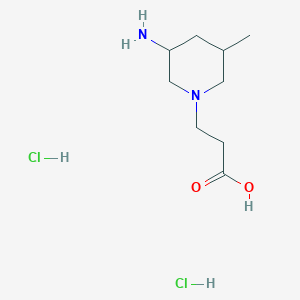
![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)
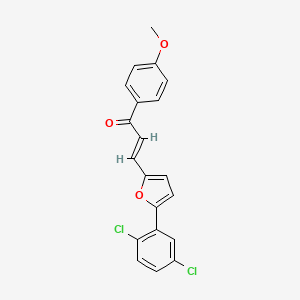
![2-(3-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2679669.png)
